Butyl prop-2-enoate;styrene

概要

説明

Butyl prop-2-enoate;styrene is a copolymer formed from the polymerization of butyl acrylate and styrene. This compound is known for its versatility and is widely used in various industrial applications due to its excellent mechanical properties, chemical resistance, and ease of processing .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Butyl prop-2-enoate;styrene involves the polymerization of butyl acrylate and styrene monomers. The polymerization can be carried out using different methods such as solution polymerization, suspension polymerization, or emulsion polymerization. The choice of method depends on the desired properties of the final product .

Solution Polymerization: This method involves dissolving the monomers in a suitable solvent and initiating the polymerization reaction using a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile. The reaction is typically carried out at temperatures ranging from 60°C to 90°C.

Suspension Polymerization: In this method, the monomers are dispersed in water with the help of a stabilizer such as polyvinyl alcohol. The polymerization is initiated using a water-soluble initiator like potassium persulfate. The reaction temperature is usually maintained between 70°C and 90°C.

Emulsion Polymerization: This method involves emulsifying the monomers in water using surfactants. The polymerization is initiated using a water-soluble initiator, and the reaction is carried out at temperatures between 50°C and 80°C.

Industrial Production Methods

Industrial production of this compound typically employs emulsion polymerization due to its ability to produce high molecular weight polymers with excellent mechanical properties. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality .

化学反応の分析

Types of Reactions

Butyl prop-2-enoate;styrene can undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of carboxylic acid groups on the polymer chain.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert carbonyl groups to alcohols.

Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups. For example, halogenation can be achieved using halogens like chlorine or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous conditions, sodium borohydride in protic solvents.

Substitution: Halogens (chlorine, bromine) in the presence of light or a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acid groups.

Reduction: Formation of alcohol groups.

Substitution: Formation of halogenated polymers.

科学的研究の応用

Butyl prop-2-enoate;styrene has a wide range of applications in scientific research and industry:

Chemistry: Used as a precursor for the synthesis of various functionalized polymers. It is also used in the development of polymer blends and composites.

Biology: Employed in the fabrication of biocompatible materials for medical devices and drug delivery systems.

Medicine: Utilized in the production of medical implants, prosthetics, and tissue engineering scaffolds.

作用機序

The mechanism of action of Butyl prop-2-enoate;styrene involves the formation of a polymer network through the polymerization of butyl acrylate and styrene monomers. The polymerization process creates a three-dimensional network of polymer chains, which imparts the material with its unique mechanical and chemical properties. The molecular targets and pathways involved in this process include the initiation, propagation, and termination steps of free radical polymerization .

類似化合物との比較

Butyl prop-2-enoate;styrene can be compared with other similar compounds such as:

2-Propenoic acid, butyl ester, polymer with 1,3-butadiene and ethenylbenzene: This compound has similar properties but includes 1,3-butadiene, which can enhance the flexibility and impact resistance of the polymer.

2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate and ethenylbenzene: This compound includes methyl methacrylate, which can improve the hardness and transparency of the polymer.

The uniqueness of this compound lies in its balanced combination of mechanical strength, chemical resistance, and ease of processing, making it suitable for a wide range of applications.

特性

CAS番号 |

25767-47-9 |

|---|---|

分子式 |

C15H20O2 |

分子量 |

232.32 g/mol |

IUPAC名 |

butyl prop-2-enoate;styrene |

InChI |

InChI=1S/C8H8.C7H12O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2/h2-7H,1H2;4H,2-3,5-6H2,1H3 |

InChIキー |

TUZBYYLVVXPEMA-UHFFFAOYSA-N |

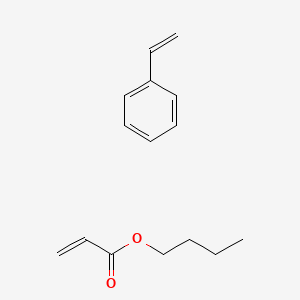

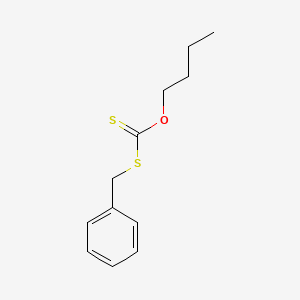

SMILES |

CCCCOC(=O)C=C.C=CC1=CC=CC=C1 |

正規SMILES |

CCCCOC(=O)C=C.C=CC1=CC=CC=C1 |

Key on ui other cas no. |

25767-47-9 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-chloro-4-[dichloro-(4-chlorophenyl)methyl]benzene](/img/structure/B1617779.png)